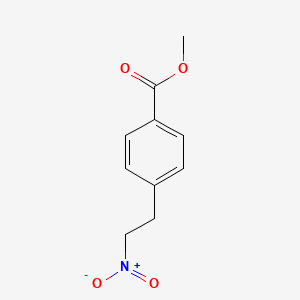![molecular formula C10H10N4O B11715365 N-[(E)-(4-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11715365.png)
N-[(E)-(4-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-METHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is a chemical compound that belongs to the class of imines. It features a methoxyphenyl group and a triazole ring, which are common motifs in medicinal chemistry. Compounds containing these groups often exhibit interesting biological activities and are used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-METHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE typically involves the condensation of an aldehyde with a triazole-containing amine. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods ensure high purity and yield, which are essential for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(4-METHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The imine bond can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of (E)-1-(4-METHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring is known to bind to metal ions, which can be crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-1-(4-HYDROXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
- (E)-1-(4-FLUOROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
- (E)-1-(4-CHLOROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
Uniqueness
(E)-1-(4-METHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with biological targets compared to its hydroxyl, fluoro, or chloro analogs.
Eigenschaften
Molekularformel |
C10H10N4O |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
(E)-1-(4-methoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C10H10N4O/c1-15-10-4-2-9(3-5-10)6-13-14-7-11-12-8-14/h2-8H,1H3/b13-6+ |
InChI-Schlüssel |
BNEVLLSLBKNREQ-AWNIVKPZSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=N/N2C=NN=C2 |
Kanonische SMILES |
COC1=CC=C(C=C1)C=NN2C=NN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine](/img/structure/B11715298.png)



![Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate](/img/structure/B11715328.png)
![(E)-N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B11715345.png)

![1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B11715355.png)
![(E)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715362.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarbonitrile](/img/structure/B11715371.png)
![N'-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]-2,4-dichlorobenzohydrazide](/img/structure/B11715372.png)
![N-(adamantan-1-yl)-2-[(2-methoxyethyl)amino]acetamide](/img/structure/B11715377.png)

